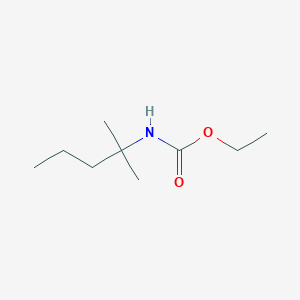

Ethyl (2-methylpentan-2-yl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

ethyl N-(2-methylpentan-2-yl)carbamate |

InChI |

InChI=1S/C9H19NO2/c1-5-7-9(3,4)10-8(11)12-6-2/h5-7H2,1-4H3,(H,10,11) |

InChI Key |

VXZPUIRRUBNNBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)NC(=O)OCC |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving Ethyl 2 Methylpentan 2 Yl Carbamate and Analogues

Reaction Mechanisms of Carbamate (B1207046) Bond Formation

The synthesis of carbamates, including ethyl (2-methylpentan-2-yl)carbamate, can be achieved through various methods, most of which involve the reaction of an amine with a carbonyl source. The steric hindrance imposed by the 2-methylpentan-2-yl group influences the kinetics and mechanism of these reactions.

Nucleophilic Addition Pathways of Amines with Carbonyl Sources

The formation of the carbamate bond is fundamentally a nucleophilic addition reaction. masterorganicchemistry.comopenstax.org The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of a carbonyl group. researchgate.net Common carbonyl sources include carbon dioxide, chloroformates, and carbamoyl chlorides. wikipedia.org

The reaction between an amine and carbon dioxide is a key pathway for carbamate synthesis. nih.govorganic-chemistry.org This process typically begins with the nucleophilic attack of the amine on the CO2 molecule. researchgate.netresearchgate.net For primary and secondary amines, this initial step leads to the formation of a carbamic acid intermediate. rsc.org However, due to the steric bulk of the tertiary amine in the case of forming this compound, the direct reaction with CO2 is less favorable. Often, more reactive carbonyl sources are employed.

When using reagents like ethyl chloroformate, the reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the chloroformate, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the carbamate. wikipedia.org

| Carbonyl Source | General Reaction with Tertiary Amine (R3N) | Intermediate | Product |

| Carbon Dioxide (CO2) | R3N + CO2 ⇌ R3N+COO- | Zwitterionic adduct | Carbamate (after reaction with alcohol) |

| Ethyl Chloroformate (ClCOOEt) | R3N + ClCOOEt → [R3N+-COOEt]Cl- | Tetrahedral intermediate | Ethyl Carbamate + R3NH+Cl- |

| Di-tert-butyl dicarbonate (Boc2O) | R3N + Boc2O → R3N-Boc + tBuOCO2- | Acyl-substituted intermediate | Boc-protected amine |

Characterization and Role of Zwitterionic and Carbamate Intermediates

In reactions involving amines and carbon dioxide, zwitterionic intermediates play a crucial role. researchgate.netrsc.org The initial nucleophilic attack of the amine on CO2 forms a zwitterion (R2NH+COO-). researchgate.netrsc.orgresearchgate.net This intermediate is highly unstable and is typically deprotonated by a base, which can be another amine molecule, to form a more stable carbamate salt. rsc.orgmdpi.com

For tertiary amines like the precursor to this compound, the formation of a stable zwitterionic adduct with CO2 has been proposed, although these adducts are often transient. rsc.org The stability and reactivity of these intermediates are influenced by the solvent and the presence of other bases. rsc.org In some cases, superbases are used to facilitate the deprotonation and subsequent reactions of these intermediates. rsc.org The characterization of these transient species often requires specialized techniques such as in situ NMR spectroscopy. rsc.org

The carbamate anion formed from the deprotonation of the zwitterionic intermediate is a key nucleophile in subsequent reactions. For instance, it can react with an alkyl halide to yield the final carbamate ester. nih.gov

| Intermediate | Formation Pathway | Role in Carbamate Synthesis |

| Zwitterion (R3N+COO-) | Nucleophilic attack of amine on CO2 | Precursor to carbamate anion |

| Carbamic Acid (R2NCOOH) | Protonation of zwitterion or direct reaction | Unstable intermediate, readily deprotonated |

| Carbamate Anion (R2NCOO-) | Deprotonation of zwitterion or carbamic acid | Nucleophile for reaction with electrophiles (e.g., alkyl halides) |

Proton Transfer Dynamics in Carbamate Formation

Proton transfer is a critical step in many carbamate formation mechanisms, particularly when carbon dioxide is the carbonyl source. researchgate.net The initial zwitterionic adduct formed between the amine and CO2 must be deprotonated to form the more stable carbamate anion. rsc.org This proton transfer is often facilitated by a second molecule of the amine acting as a Brønsted base. researchgate.netrsc.org

Hydrolysis and Degradation Mechanisms of Carbamate Esters

Carbamate esters, including this compound, are susceptible to hydrolysis, which breaks the carbamate bond to yield an amine, an alcohol, and carbon dioxide. The mechanism of hydrolysis is highly dependent on the pH of the solution.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of carbamates is catalyzed by protons. clemson.edu The reaction typically begins with the protonation of the carbonyl oxygen of the carbamate group. youtube.comchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comchemistrysteps.com

The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfers and the eventual elimination of the alcohol and the corresponding carbamic acid. youtube.comchemguide.co.uk The carbamic acid is unstable and decomposes to the amine and carbon dioxide. For sterically hindered carbamates like this compound, an alternative A-1 (unimolecular) mechanism may become significant, especially in strongly acidic solutions. rsc.org This pathway involves the formation of a stable tertiary carbocation after the departure of the carbamic acid moiety.

| Step | Description | Key Intermediate |

| 1. Protonation | The carbonyl oxygen is protonated by an acid. | Protonated carbamate |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. | Tetrahedral intermediate |

| 3. Proton Transfer | Protons are transferred to facilitate the departure of the alcohol. | Protonated tetrahedral intermediate |

| 4. Elimination | The alcohol is eliminated, and the carbamic acid is formed. | Carbamic acid |

| 5. Decomposition | The carbamic acid decomposes to the amine and carbon dioxide. | Amine, Carbon Dioxide |

Base-Catalyzed Hydrolysis Mechanisms

In basic solutions, the hydrolysis of carbamates is facilitated by hydroxide ions. clemson.edu The mechanism of base-catalyzed hydrolysis can vary depending on the substitution pattern of the carbamate.

For N,N-disubstituted carbamates, such as analogues of this compound, the reaction generally proceeds through a BAC2 (base-catalyzed acyl-oxygen cleavage) mechanism. researchgate.netresearchgate.net This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, with the departure of the alkoxide leaving group, to form the carbamic acid, which is rapidly deprotonated under basic conditions to the carbamate anion. The carbamate anion subsequently decomposes to the amine and carbonate.

For N-monosubstituted carbamates, an alternative E1cB (unimolecular elimination of the conjugate base) mechanism can operate. researchgate.netresearchgate.net This pathway involves the initial deprotonation of the nitrogen atom to form an amide anion, which then eliminates the alkoxide to form an isocyanate intermediate. The isocyanate is then rapidly hydrolyzed by water to the carbamic acid and subsequently to the amine and carbon dioxide. The steric hindrance in this compound would likely favor the BAC2 pathway.

| Mechanism | Description | Key Intermediate |

| BAC2 | Base-catalyzed acyl-oxygen cleavage. Nucleophilic attack of OH- on the carbonyl carbon. | Tetrahedral intermediate |

| E1cB | Unimolecular elimination of the conjugate base. Deprotonation of nitrogen followed by elimination of the alkoxide. | Isocyanate |

Catalytic Reaction Mechanisms

The synthesis of sterically hindered carbamates, such as those derived from tertiary alcohols, often requires catalytic methods to overcome the high activation energies associated with their formation. Metal-based catalysts, superbases, and organocatalysts provide distinct mechanistic pathways for these transformations.

Metal-catalyzed reactions, particularly those employing palladium or rhodium, are effective for the formation of carbamates. researchgate.netrsc.org The mechanism typically involves a catalytic cycle where the ancillary ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity.

A general mechanism for the palladium-catalyzed carbamylation of a tertiary alcohol like 2-methylpentan-2-ol with an amine and a carbonyl source (e.g., carbon monoxide) involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with a precursor, or activates the alcohol.

Coordination and Insertion: The tertiary alcohol and the carbonyl source coordinate to the palladium center. This is followed by the insertion of the carbonyl group into the palladium-alkoxide bond.

Reductive Elimination: The resulting intermediate reacts with the amine, and a final reductive elimination step forms the C-N bond of the carbamate product, regenerating the active Pd(0) catalyst.

The electronic and steric properties of the ligands, particularly phosphine ligands, profoundly influence the stability of intermediates and the energy of transition states throughout this cycle. researchgate.net

Ligand Effects on Catalytic Performance

| Ligand Property | Mechanistic Effect | Outcome on Carbamylation |

|---|---|---|

| Bite Angle (Diphosphines) | A wider bite angle can promote reductive elimination, which is often the rate-determining step. researchgate.net It alters the geometry of the metal complex, influencing the ease of C-N bond formation in the transition state. | Optimal bite angles lead to higher reaction rates and yields. Angles that are too wide or too narrow can decrease catalytic activity. researchgate.net |

| Electronic Properties (Electron-Donating vs. -Withdrawing) | Electron-donating ligands increase the electron density on the metal center. This facilitates oxidative addition but can slow down reductive elimination. | A balance is required. For palladium catalysis, electron-donating ligands have shown good performance. researchgate.net |

Non-metallic catalytic systems offer alternative pathways for carbamate synthesis, often under milder conditions.

Superbases: Strong, non-nucleophilic bases, often referred to as superbases (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene), can catalyze carbamylation through several mechanisms. nih.gov One primary role is the deprotonation of the amine or alcohol precursor to generate a more reactive nucleophile. nih.gov

In the reaction between 2-methylpentan-2-ol and ethyl isocyanate, a superbase can deprotonate the tertiary alcohol. This generates a highly nucleophilic tertiary alkoxide, which can then readily attack the electrophilic carbon of the isocyanate. This pathway avoids the need for a metal catalyst and often proceeds rapidly at room temperature.

Another pathway involves the reaction of an amine with carbon dioxide, where the superbase acts as a Brønsted base to deprotonate the amine, allowing it to react as a stronger Lewis base with CO2. nih.gov This forms a carbamate anion that is stabilized as an amidinium or guanidinium salt, which can then undergo reaction with an electrophile. nih.gov

Organocatalysts: Organocatalysts, particularly bifunctional catalysts, can facilitate carbamate synthesis by activating both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding. nih.gov For example, a thiourea-based organocatalyst can form hydrogen bonds with the carbonyl group of an electrophile (e.g., an isocyanate or a mixed carbonate), increasing its electrophilicity. Simultaneously, a basic moiety on the catalyst can interact with the alcohol or amine, increasing its nucleophilicity and orienting it for attack. This dual activation stabilizes the transition state, lowering the activation energy of the reaction. nih.gov This approach is particularly valuable for creating chiral carbamates in an enantioselective manner. nih.gov

Summary of Non-Metallic Catalyst Roles

| Catalyst Type | Primary Mechanistic Role | Key Intermediates/States |

|---|---|---|

| Superbases (e.g., DBU) | Deprotonation of alcohol or amine to enhance nucleophilicity. nih.govorganic-chemistry.org | Alkoxide anion; Amidinium/Guanidinium carbamate salts. nih.gov |

| Bifunctional Organocatalysts | Simultaneous activation of electrophile and nucleophile via hydrogen bonding. nih.gov | Hydrogen-bonded catalyst-substrate complex; Stabilized transition state. nih.gov |

Structure Reactivity Relationships and Computational Analysis of Ethyl 2 Methylpentan 2 Yl Carbamate

Impact of Steric and Electronic Factors on Carbamate (B1207046) Stability and Reactivity

The stability and reactivity of carbamates are intricately governed by a combination of steric and electronic factors. In the case of ethyl (2-methylpentan-2-yl)carbamate, the substitution pattern on both the nitrogen and oxygen atoms of the carbamate functional group dictates its chemical behavior.

Electronic Factors:

The carbamate moiety is a resonance-stabilized functional group, existing as a hybrid of three resonance structures. This delocalization of the nitrogen lone pair into the carbonyl group imparts a partial double bond character to the C-N bond, which is crucial for its stability. The rotational barrier of the C-N bond in carbamates is approximately 3-4 kcal/mol lower than in analogous amides, a phenomenon attributed to the electronic influence of the additional ester oxygen. nih.govacs.org This ester oxygen atom, being electron-withdrawing, makes the carbamate carbonyl carbon more electrophilic compared to that of an amide. nih.gov

The substituents on the nitrogen and oxygen atoms further modulate these electronic properties. In this compound, the ethyl group attached to the oxygen is a weak electron-donating group, which has a minor impact on the electrophilicity of the carbonyl carbon. The 2-methylpentan-2-yl group, a tertiary alkyl group, attached to the nitrogen atom, also exerts a modest electron-donating inductive effect.

Steric Factors:

The most significant feature of this compound is the bulky tertiary alkyl group (2-methylpentan-2-yl) attached to the nitrogen atom. This group imposes considerable steric hindrance around the nitrogen and the carbonyl group. This steric bulk has several important consequences for the molecule's stability and reactivity.

Firstly, the steric hindrance can influence the planarity of the carbamate group, potentially affecting the degree of resonance stabilization. Significant steric strain can force the substituents out of the preferred planar arrangement, which could slightly decrease the C-N bond's double bond character and, consequently, its rotational barrier.

Secondly, the bulky substituent sterically shields the electrophilic carbonyl carbon from nucleophilic attack. This steric protection is expected to decrease the rate of reactions involving nucleophilic acyl substitution, such as hydrolysis. The hydrolysis of disubstituted carbamates proceeds through the formation of a carbonate anion intermediate. nih.gov The accessibility of the carbonyl carbon is a critical factor in the rate of this process. For tertiary alkyl halides, which have a similarly hindered electrophilic carbon, SN2 reactions are significantly retarded due to steric hindrance. chemistrysteps.comlibretexts.orgquora.com A similar effect is anticipated for nucleophilic attack on the carbonyl carbon of this compound.

The table below summarizes the expected impact of these factors on the stability and reactivity of this compound.

| Factor | Substituent | Effect | Impact on Stability/Reactivity |

| Electronic | Ethyl group (on O) | Weak electron-donating | Minor effect on carbonyl electrophilicity |

| 2-methylpentan-2-yl group (on N) | Weak electron-donating | Minor effect on carbonyl electrophilicity | |

| Carbamate resonance | Delocalization of N lone pair | Increased stability, partial double bond character of C-N bond | |

| Steric | 2-methylpentan-2-yl group (on N) | High steric hindrance | Shields carbonyl carbon, potentially reduces resonance stabilization |

Quantitative Structure-Reactivity Relationships (QSRR) for Carbamate Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are powerful tools used to correlate the chemical structure of a series of compounds with their reactivity. For carbamate derivatives, QSRR models can be developed to predict various reactivity parameters, such as rate constants for hydrolysis or other reactions, based on calculated molecular descriptors.

Key Molecular Descriptors for Carbamate QSRR:

Steric Descriptors: These parameters quantify the bulkiness of the substituents. For this compound, the most influential steric descriptor would be related to the size and branching of the 2-methylpentan-2-yl group. Examples of such descriptors include:

Taft's steric parameter (Es): A measure of the steric effect of a substituent.

Molar refractivity (MR): Related to the volume of the substituent.

Topological indices: Such as the Kier or Balaban indices, which describe molecular shape and branching.

Electronic Descriptors: These descriptors quantify the electronic effects of the substituents.

Hammett constants (σ): For aromatic substituents, but analogous parameters can be derived for aliphatic groups.

Inductive (F) and Resonance (R) parameters: To separate the different electronic contributions.

Calculated parameters: Such as atomic charges on the carbonyl carbon and nitrogen atoms, and dipole moments.

Lipophilic Descriptors: These are particularly important for understanding reactivity in biological systems or in biphasic reaction media.

LogP: The logarithm of the octanol-water partition coefficient, which measures hydrophobicity.

A hypothetical QSRR equation for the hydrolysis rate of a series of N-alkyl carbamates might take the general form:

log(k) = c₀ + c₁σ* + c₂Es + c₃logP

Where:

k is the rate constant for hydrolysis.

σ* is the Taft inductive constant.

Es is the Taft steric parameter.

logP is the partition coefficient.

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis.

For this compound, the large and branched 2-methylpentan-2-yl group would result in a significantly negative (large) Es value, suggesting a strong retarding effect on the reaction rate due to steric hindrance. The electronic contribution (σ*) of this tertiary alkyl group would be relatively small and electron-donating.

The following table provides a qualitative prediction of the influence of the substituents in this compound on its reactivity based on QSRR principles.

| Descriptor Type | Substituent Group | Expected Influence on Reactivity (e.g., Hydrolysis) | Rationale |

| Steric | 2-methylpentan-2-yl | Strong decrease in reactivity | High steric hindrance at the reaction center (carbonyl carbon) |

| Electronic | 2-methylpentan-2-yl | Minor decrease in reactivity | Weak electron-donating inductive effect, slightly destabilizing any partial positive charge on the carbonyl carbon in the transition state |

| Electronic | Ethyl | Minor decrease in reactivity | Weak electron-donating inductive effect |

| Lipophilic | Entire Molecule | Increased lipophilicity | The large alkyl groups will increase the compound's affinity for nonpolar environments |

Theoretical Studies and Computational Modeling

Density Functional Theory (DFT) for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. nih.gov It can be employed to model the reaction mechanisms of carbamates, including hydrolysis, and to calculate important thermodynamic and kinetic parameters.

For the hydrolysis of this compound, DFT calculations could be used to map out the potential energy surface of the reaction. This would involve identifying the structures and energies of the reactants, intermediates, transition states, and products. The hydrolysis of a disubstituted carbamate is expected to proceed via a two-step mechanism involving the nucleophilic attack of a water molecule (or hydroxide ion) on the carbonyl carbon to form a tetrahedral intermediate, followed by the breakdown of this intermediate to yield the products. nih.gov

The activation energy (ΔE‡) for the reaction, which is the energy difference between the reactants and the transition state, can be calculated using DFT. A higher activation energy corresponds to a slower reaction rate. Due to the significant steric hindrance from the 2-methylpentan-2-yl group, it is anticipated that the activation energy for the formation of the tetrahedral intermediate would be considerably high for this compound compared to less hindered carbamates.

The following table presents hypothetical DFT-calculated energy values for the hydrolysis of a generic, less hindered carbamate versus the expected trend for this compound.

| Species | Generic Carbamate (kcal/mol) | This compound (Expected Trend) |

| Reactants | 0 | 0 |

| Transition State 1 (TS1) | +15 to +25 | Higher than generic (e.g., > +25) |

| Tetrahedral Intermediate | +5 to +10 | Higher than generic (e.g., > +10) |

| Transition State 2 (TS2) | +10 to +20 | Likely higher than generic |

| Products | -5 to -15 | Similar to generic |

These hypothetical values illustrate that the primary impact of the bulky substituent is an increase in the energy of the transition states and intermediates due to increased steric strain.

Molecular Orbital Analysis and Electronic Structure Calculations

Molecular orbital (MO) theory provides insights into the distribution and energies of electrons in a molecule, which is fundamental to understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the LUMO is related to the molecule's ability to accept electrons, and its spatial distribution indicates the likely sites of nucleophilic attack. The energy of the HOMO is related to the molecule's ability to donate electrons. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, MO calculations would likely show that the LUMO is primarily localized on the carbonyl group, with a significant coefficient on the carbonyl carbon. This confirms that the carbonyl carbon is the most electrophilic site in the molecule and the primary target for nucleophiles.

The HOMO, on the other hand, would likely have significant contributions from the lone pairs of the nitrogen and oxygen atoms. The energy of the HOMO can provide an indication of the molecule's nucleophilicity and its susceptibility to oxidation.

The table below summarizes the expected characteristics of the frontier molecular orbitals for this compound based on general principles of MO theory for carbamates.

| Molecular Orbital | Expected Localization | Significance for Reactivity |

| HOMO | Lone pairs of nitrogen and oxygen atoms | Electron-donating ability, site of oxidation |

| LUMO | Carbonyl group (C=O π* orbital) | Electron-accepting ability, site of nucleophilic attack |

| HOMO-LUMO Gap | Relatively large | Indicates moderate to low reactivity, consistent with a stable molecule |

Prediction of Conformational Preferences and Stereochemical Outcomes

The carbamate group can exist in different conformations due to rotation around the C-N and C-O single bonds. The C-N bond has a partial double bond character, which leads to a significant rotational barrier and the possibility of syn and anti (or Z and E) isomers. acs.orgnih.gov The relative stability of these conformers is influenced by steric and electronic effects.

For this compound, the bulky 2-methylpentan-2-yl group will play a dominant role in determining the preferred conformation. Steric clashes between this group and the ethyl group or the carbonyl oxygen will destabilize certain conformations. Computational methods, such as molecular mechanics or DFT, can be used to calculate the relative energies of different conformers and predict the most stable arrangement.

It is likely that the most stable conformation of this compound will be one that minimizes the steric interactions of the bulky 2-methylpentan-2-yl group. This would likely involve a specific orientation of this group relative to the plane of the carbamate functionality.

The potential energy surface for rotation around the C-N bond can be calculated to determine the rotational barrier and the relative energies of the syn and anti conformers. Given the steric bulk on the nitrogen, it is plausible that one conformer will be significantly more stable than the other.

The following table provides a hypothetical conformational analysis summary for this compound.

| Rotational Bond | Possible Isomers/Conformers | Most Stable Conformer (Predicted) | Reason for Stability |

| C-N | Syn / Anti | The conformer that minimizes steric clash between the 2-methylpentan-2-yl group and the ethyl group. | Minimization of steric repulsion. |

| N-C(alkyl) | Various rotamers | Staggered conformations of the alkyl chains. | Minimization of torsional strain. |

| O-C(ethyl) | Various rotamers | Staggered conformations of the ethyl group. | Minimization of torsional strain. |

Due to the achiral nature of this compound, there are no stereochemical outcomes to predict in terms of enantiomers or diastereomers. However, the conformational preferences can have a significant impact on how the molecule interacts with other molecules, such as in a biological system or during a chemical reaction.

Advanced Analytical Techniques for the Characterization and Study of Carbamates

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide a detailed fingerprint of the compound's atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework and the chemical environment of atoms within a molecule. hyphadiscovery.com For Ethyl (2-methylpentan-2-yl)carbamate, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments would be required for complete structural assignment. acs.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and the 2-methylpentan-2-yl group. researchgate.netchemicalbook.com The NH proton of the carbamate (B1207046) group would typically appear as a broad singlet. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. elsevierpure.com The carbonyl carbon of the carbamate group is a key diagnostic signal, typically appearing in the range of 150-160 ppm. nih.gov Other signals would correspond to the carbons of the ethyl and the branched pentyl groups. rsc.orgacs.org

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy directly probes the nitrogen atom of the carbamate functional group. researchgate.net The chemical shift of the nitrogen atom is sensitive to its electronic environment, and for carbamates, it generally falls within a specific range, helping to confirm the presence of this functional group. science-and-fun.dersc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | --- | ~155 |

| O-CH₂ (ethyl) | ~4.1 (quartet) | ~60 |

| O-CH₂-CH₃ (ethyl) | ~1.2 (triplet) | ~15 |

| N-H | ~5.0 (broad singlet) | --- |

| C(CH₃)₂ (pentyl) | --- | ~55 |

| C(CH₃)₂ (pentyl) | ~1.3 (singlet) | ~25 |

| CH₂ (pentyl) | ~1.5 (multiplet) | ~40 |

| CH₂-CH₃ (pentyl) | ~1.2 (multiplet) | ~18 |

| CH₃ (pentyl) | ~0.9 (triplet) | ~14 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. iitm.ac.in

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A prominent, strong absorption band around 1700-1720 cm⁻¹ is indicative of the carbonyl (C=O) group stretch. mdpi.commasterorganicchemistry.com A band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration. mdpi.com Additionally, C-O and C-N stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹). mdpi.com

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. researchgate.net For carbamates, Raman spectra can also identify the characteristic vibrational modes of the carbamate functional group, such as the C=O and C-N stretching vibrations. mdpi.com

Table 2: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 (broad) | 3300 - 3500 (weak) |

| C-H Stretch (alkane) | 2850 - 3000 (strong) | 2850 - 3000 (strong) |

| C=O Stretch | 1700 - 1720 (very strong) | 1700 - 1720 (strong) |

| N-H Bend | 1500 - 1600 (moderate) | 1500 - 1600 (weak) |

| C-O Stretch | 1200 - 1300 (strong) | 1200 - 1300 (moderate) |

| C-N Stretch | 1000 - 1200 (moderate) | 1000 - 1200 (moderate) |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. chemguide.co.uk It is used for determining the molecular weight of a compound and for gaining structural information through analysis of fragmentation patterns. chemguide.co.ukwikipedia.org

GC-MS/MS for Volatile Carbamate Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imist.ma For volatile and thermally stable carbamates, GC-MS is an effective analytical method. nih.gov In GC-MS/MS, a precursor ion is selected and fragmented to produce product ions, which enhances selectivity and sensitivity. The fragmentation of this compound would likely involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. youtube.com

LC-MS/MS for Thermally Labile and Polar Carbamates

Many carbamates are thermally labile and not suitable for GC analysis. taylorfrancis.com Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for such compounds. taylorfrancis.com LC-MS/MS provides high sensitivity and specificity for the analysis of carbamates in complex matrices. researchgate.netnih.govhpst.cz The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of the molecule, often yielding a prominent protonated molecular ion, which can then be subjected to tandem mass spectrometry (MS/MS) for structural confirmation. researchgate.net Common fragmentation pathways for carbamates in MS/MS include the loss of the side chains and decarboxylation. nih.govnih.gov

Chromatographic Separations and Purification Methodologies

Chromatographic techniques are essential for the separation and purification of carbamates from reaction mixtures or complex samples. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of carbamates. acs.org Depending on the polarity of the specific carbamate, either normal-phase or reversed-phase HPLC can be employed. For a compound like this compound, reversed-phase HPLC using a C18 column is a common choice. sepscience.com The separation is based on the differential partitioning of the compound between the mobile phase and the stationary phase. chromatographyonline.com

Gas Chromatography (GC), as mentioned earlier, can be used for the separation of volatile carbamates. researchgate.net Preparative GC can be employed for the purification of small quantities of volatile compounds.

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbamates, particularly for those that are thermally labile and thus unsuitable for Gas Chromatography. researchgate.nets4science.at The versatility of HPLC allows for the use of various stationary phases and mobile phase compositions to achieve effective separation.

For carbamates like this compound, reversed-phase HPLC is the most common approach. thermofisher.com In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. s4science.atthermofisher.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to resolve complex mixtures.

A significant challenge in carbamate analysis is their lack of a strong chromophore, which limits detection by standard UV-Vis detectors. To overcome this, post-column derivatization is frequently employed. s4science.at This process involves chemically modifying the carbamates after they elute from the HPLC column to produce a product that is highly responsive to a specific detector. A widely used method involves hydrolysis of the carbamate to form an amine, which then reacts with o-phthalaldehyde (OPA) and a thiol-containing compound (e.g., 2-mercaptoethanol) to yield a highly fluorescent derivative. s4science.atepa.gov This derivative can be detected with high sensitivity and selectivity using a fluorescence detector.

Alternatively, mass spectrometry (LC-MS) serves as a powerful detection method, providing both high sensitivity and structural information, which aids in definitive identification. thermofisher.comresearchgate.net

Table 1: Illustrative HPLC-Fluorescence Detector Conditions for Carbamate Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water, B: Methanol (Gradient Elution) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Post-Column Reagent 1 | Sodium Hydroxide (NaOH) for hydrolysis |

| Post-Column Reagent 2 | o-Phthalaldehyde (OPA) / 2-Mercaptoethanol |

| Detector | Fluorescence |

| Excitation Wavelength | ~330-340 nm |

| Emission Wavelength | ~465 nm |

Gas Chromatography (GC) Considerations for Thermally Stable Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but its application to many carbamates is complicated by their thermal lability. oup.comscispec.co.th Direct injection of thermally unstable carbamates into a hot GC injector can lead to degradation, resulting in poor peak shape, low sensitivity, and inaccurate quantification. oup.com Phenylcarbamates, for instance, can decompose into the corresponding phenol and isocyanate. oup.com

To circumvent this issue, several strategies can be employed. One approach is to create more thermally stable derivatives prior to GC analysis. scispec.co.th Techniques such as silylation or methylation can be used to modify the carbamate structure, increasing its volatility and stability. scispec.co.thnih.gov

Another strategy involves modifying the GC injection technique to minimize thermal stress on the analyte. Cold on-column injection, where the sample is introduced directly onto the column at a low temperature, avoids the hot injector port and reduces the risk of degradation. oup.comoup.com Similarly, temperature-programmed injectors can be used to gently vaporize the sample. elsevierpure.com The use of shorter columns, high carrier gas flow rates, and fast temperature programming can also reduce the time the analyte spends at high temperatures. oup.com

For compounds that are sufficiently stable, or for their stable derivatives, GC coupled with a mass spectrometer (GC-MS) is an exceptionally powerful tool for identification and quantification. who.intnih.gov

Table 2: General GC-MS Parameters for Analysis of Derivatized Carbamates

| Parameter | Condition |

|---|---|

| Column | Fused Silica Capillary (e.g., 30 m x 0.25 mm) |

| Stationary Phase | Mid-polarity (e.g., 5% Phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Technique | Splitless or Cold On-Column |

| Injector Temperature | 180 - 250 °C (Optimized for specific derivative) |

| Oven Program | Initial Temp: 40-70°C, Ramp: 3-10°C/min to 220-300°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Thin-Layer Chromatography (TLC) in Carbamate Research

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative analysis and separation of carbamates. libretexts.org It is particularly useful for reaction monitoring, purity assessment, and screening purposes. researchgate.netanalyticaltoxicology.com

In TLC, a stationary phase, typically silica gel, is coated onto an inert backing like glass or aluminum. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, thus achieving separation.

The choice of the solvent system is critical for achieving good separation. A mixture of nonpolar and moderately polar solvents, such as hexane and ethyl acetate, is often used. The separated spots can be visualized using several methods. If the compounds are UV-active, they can be seen under a UV lamp. libretexts.org For compounds that are not UV-active, visualization can be achieved by spraying the plate with a chromogenic reagent that reacts with the carbamates to produce colored spots. epfl.ch A common spray reagent for carbamates involves a solution of furfural followed by sulfuric acid. epfl.ch

Table 3: Example TLC System for Carbamate Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization Method 1 | UV light at 254 nm (for UV-active compounds) |

| Visualization Method 2 | Spray with 1% furfural in acetone, followed by 10% sulfuric acid in acetone |

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic structure of a crystalline solid. researchgate.net For a compound like this compound, this method can provide unambiguous information about its molecular conformation, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (supramolecular architecture). researchgate.netnih.gov

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional map of the electron density within the crystal can be calculated, from which the positions of the atoms can be determined.

The data obtained from X-ray crystallography is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can be mediated by the carbamate functional group. nih.gov This information is crucial for studies in materials science and medicinal chemistry, where the solid-state structure can influence a compound's physical properties and biological activity. researchgate.netnih.gov

Advanced Sample Preparation Techniques (e.g., Microextraction)

Effective sample preparation is a critical step prior to chromatographic analysis, aimed at isolating and concentrating the analytes of interest from the sample matrix while removing interferences. For carbamates in complex matrices like environmental water samples, advanced microextraction techniques have become increasingly important. researchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused silica fiber coated with a stationary phase to extract analytes from a sample. nih.gov The fiber is exposed to the sample, and the analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a GC or a specialized interface for HPLC, where the analytes are thermally desorbed for analysis. nih.govscilit.com

Single-Drop Microextraction (SDME) is another technique where a microdrop of an organic solvent is suspended from the tip of a microsyringe and immersed in the sample solution. nih.gov The analytes are extracted into the microdrop, which is then retracted into the syringe and injected into the chromatograph. Both SPME and SDME are simple, rapid, and environmentally friendly methods that can significantly improve the sensitivity of an analysis by preconcentrating the analyte. nih.govresearchgate.net

Table 4: Comparison of Microextraction Techniques for Carbamate Analysis

| Technique | Principle | Advantages | Typical Application |

|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Analyte partitioning onto a coated fiber | Solvent-free, simple, reusable fiber, easily automated | GC-MS analysis of carbamates in water |

| Single-Drop Microextraction (SDME) | Analyte partitioning into a microdrop of solvent | Inexpensive, high enrichment factor, minimal solvent use | GC-MS or HPLC analysis of carbamates in water |

Applications of Ethyl 2 Methylpentan 2 Yl Carbamate As a Versatile Synthetic Building Block

Strategic Use as an Amine Protecting Group in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, the temporary protection of reactive functional groups is a fundamental strategy. Amines, being nucleophilic, often require protection to prevent unwanted side reactions. organic-chemistry.org Carbamates are a popular choice for amine protection due to their ability to be installed and removed under relatively mild conditions while remaining stable to a wide range of reagents. masterorganicchemistry.com The ethyl (2-methylpentan-2-yl)carbamate moiety, with its sterically hindered tertiary alkyl group, is analogous to the widely used tert-butyloxycarbonyl (Boc) protecting group. chemistrytalk.orgmasterorganicchemistry.com

Orthogonality and Deprotection Strategies

The concept of orthogonality in protecting group strategy is crucial for the synthesis of complex molecules with multiple functional groups. organic-chemistry.org An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others. thieme-connect.de Carbamate (B1207046) protecting groups offer a range of deprotection conditions based on their structure. For instance, the Boc group is readily cleaved under acidic conditions, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, and the benzyloxycarbonyl (Cbz) group is removed by catalytic hydrogenation. nih.govmasterorganicchemistry.com

Given its structural similarity to the Boc group, the (2-methylpentan-2-yl)carbamate group is expected to be cleaved under acidic conditions. The tertiary carbocation intermediate formed upon protonation would be stabilized, facilitating its departure. This allows for orthogonality with base-labile (e.g., Fmoc) and hydrogenation-sensitive (e.g., Cbz) protecting groups.

Recent research has also explored alternative deprotection methods for carbamates that offer greater functional group tolerance. For example, a nucleophilic deprotection protocol using 2-mercaptoethanol has been developed for the cleavage of Cbz, Alloc, and methyl carbamates, which is advantageous for substrates sensitive to traditional hydrogenolysis or strong acids. organic-chemistry.orgresearchgate.net While not specifically demonstrated for this compound, such novel methods highlight the ongoing efforts to expand the toolkit for orthogonal deprotection strategies.

Table 1: Comparison of Common Amine Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Cbz |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) | Boc, Fmoc |

| (2-Methylpentan-2-yl)oxycarbonyl | (Predicted) | Strong Acid | Fmoc, Cbz (Predicted) |

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound extends beyond simple amine protection; it can also serve as a valuable precursor in the construction of more elaborate molecular architectures.

Building Blocks for Nitrogen-Containing Scaffolds

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. frontiersin.orgnih.gov The development of efficient methods for their synthesis is a central theme in organic chemistry. Carbamate-protected amines can be key intermediates in the synthesis of these important scaffolds. For instance, a carbamate can be used to introduce a nitrogen atom into a molecule, which is then elaborated into a heterocyclic ring system. The carbamate functionality can influence the reactivity of adjacent bonds and facilitate cyclization reactions.

While specific examples utilizing this compound are not prevalent in the literature, the general principle is well-established. For example, carbamates are used as intermediates in the synthesis of various nitrogen-containing heterocycles, including pyrazoles and imidazoles. mdpi.comnih.gov The (2-methylpentan-2-yl)carbamate group could be employed in similar synthetic strategies, offering an alternative to other carbamate protecting groups with its specific steric and electronic properties.

Development of Peptidomimetics and Amide Bond Surrogates

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The synthesis of peptidomimetics often involves the use of non-natural amino acids or the replacement of amide bonds with surrogate structures. Carbamate chemistry plays a significant role in this field. masterorganicchemistry.com

The protection of amino acids with carbamates is a standard procedure in peptide synthesis. masterorganicchemistry.com Although less common than Boc or Fmoc, a (2-methylpentan-2-yl)carbamate protected amino acid could be synthesized and incorporated into peptide chains. More significantly, the carbamate linkage itself can act as an amide bond surrogate. The replacement of a peptide bond with a carbamate linkage can alter the conformational properties and metabolic stability of a peptide, leading to the development of novel peptidomimetics.

Role in Polymer Chemistry and Advanced Materials Science

The application of carbamates is not limited to small molecule synthesis. They are also important building blocks in polymer chemistry, most notably in the production of polyurethanes.

Monomers for Polyurethane Synthesis and Related Polymers

Polyurethanes are a class of polymers that contain carbamate linkages in their backbone. They are synthesized through the reaction of diisocyanates with polyols. Organic carbamates can serve as precursors to isocyanates. While not a direct monomer in the traditional sense of polyurethane synthesis, this compound could potentially be investigated in the context of developing novel polyurethane materials or as a component in the synthesis of specialized monomers.

Furthermore, carbamates are being explored in the synthesis of other advanced materials. For example, they have been used to create covalent organic frameworks (COFs), which are crystalline porous polymers with potential applications in gas storage, catalysis, and sensing. The ability to form robust and well-defined linkages makes carbamates attractive for the construction of these ordered materials.

Applications in Sequence-Defined Polymers and Novel Architectures

The carbamate functional group, such as that present in this compound, is a key structural motif in the development of advanced sequence-defined polymers. nih.gov These polymers, which feature a precisely controlled sequence of monomers, are gaining significant attention as synthetic alternatives to biopolymers like DNA and proteins for applications ranging from high-density data storage to sophisticated functional materials. nih.govchemrxiv.orgnih.gov

Research into polycarbamates has established them as a promising platform for abiotic (non-natural) informational polymers. nih.govacs.org A significant advantage of using carbamate-based monomers over traditional peptide-based systems is the potential for greater chemical stability, monomer versatility, and tunable properties in various environments. nih.govchemrxiv.org The synthesis of oligocarbamates with aperiodic, defined sequences has been successfully demonstrated using techniques like orthogonal iterative chemistry on solid supports, allowing for the precise placement of different monomer units along the polymer chain. acs.org

The structural landscape of the carbamate linkage is fundamental to its application in polymer architectures. Unlike peptide bonds, which strongly favor a trans configuration, carbamate bonds can adopt a stable cis configuration. nih.gov This, combined with a higher rigidity compared to amino acid building blocks, offers a distinct conformational landscape for designing novel folded structures and materials. nih.govchemrxiv.org This rigidity is thought to arise from the extended delocalization of π-electrons across the N-C(O)-O backbone. nih.gov The specific nature of the alkyl or aryl groups attached to the carbamate, such as the ethyl and tertiary 2-methylpentan-2-yl groups in the titular compound, would further influence the polymer's solubility, steric properties, and self-assembly behavior.

The potential applications for these precisely structured polymers are diverse. They have been explored as materials for molecular data storage, where binary information is encoded into the sequence of monomers. chemrxiv.org Furthermore, their tunable structures make them candidates for use as molecular transporters and as taggants in security technologies. chemrxiv.org

Table 1: Comparative Properties of Carbamate and Peptide Building Blocks for Sequence-Defined Polymers

| Feature | Carbamate Linkage | Peptide (Amide) Linkage | Reference |

|---|---|---|---|

| Backbone Structure | >N−C(=O)−O− | >N−C(=O)−Cα− | nih.govwikipedia.org |

| Conformational Preference | Can adopt stable cis and trans configurations | Strongly favors trans configuration | nih.gov |

| Backbone Rigidity | Generally more rigid | More flexible | nih.govchemrxiv.org |

| Synthetic Advantage | Versatility in monomer structure; potential for large-scale one-pot synthesis | Well-established solid-phase synthesis methods | chemrxiv.org |

| Emerging Applications | Molecular data storage, security taggants, molecular transporters | Drug delivery, tissue engineering, catalysis | chemrxiv.orgresearchgate.net |

Chemical Derivatization of Biopolymers (e.g., Cellulose Carbamates)

The chemical modification of abundant biopolymers like cellulose is a critical strategy for producing new, functional materials from renewable resources. One such modification is the introduction of carbamate groups onto the cellulose backbone, creating cellulose carbamate. researchgate.net This derivatization is primarily pursued to improve the solubility of cellulose, which is notoriously difficult to dissolve in water and common organic solvents, thereby enhancing its processability for industrial applications. researchgate.netvtt.fi A compound like this compound contains the core urethane structure that is formed on the biopolymer during this process.

The synthesis of cellulose carbamate can be achieved through several routes. The "CarbaCell" process involves heating cellulose with urea, which decomposes into isocyanic acid and reacts with the hydroxyl groups of cellulose. vtt.finih.gov Other methods include reacting cellulose with isocyanates in solvents like pyridine or dimethylacetamide (DMA), or through transcarbamoylation reactions using other carbamate compounds in ionic liquids. nih.govrsc.org The use of supercritical carbon dioxide has also been explored as a more environmentally compatible medium for this reaction. ncsu.edu

The introduction of carbamate functional groups, such as an N-(2-methylpentan-2-yl)carbamate moiety, alters the properties of the native cellulose. The degree of substitution (DS)—the average number of hydroxyl groups per anhydroglucose unit that have been reacted—is a key parameter that influences the final properties. Research findings indicate:

Solubility: Carbamate derivatization significantly enhances solubility in alkaline solutions, which is crucial for creating regenerated cellulose fibers in processes that avoid the use of hazardous sulfur compounds. vtt.finih.gov

Molecular Weight: Derivatization with aliphatic carbamates can sometimes lead to a reduction in the molecular weight of the cellulose backbone. rsc.org

Thermal Properties: Thermogravimetric analysis (TGA) often shows a two-step decomposition for cellulose carbamates, corresponding to the cleavage of the carbamate substituent followed by the degradation of the cellulose itself. rsc.org

These modified biopolymers have a range of potential uses. They are considered an alternative to the viscose process for producing regenerated cellulose fibers for textiles. vtt.fi Other applications include their use in food packaging, wound treatment materials due to good biodegradability, dye absorbers, and as stationary phases for chiral separations in chromatography. nih.gov

Table 2: Research Findings on Cellulose Carbamate Synthesis and Properties

| Synthesis Method | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|

| Reaction with Urea | Heating cellulose and urea above 133 °C. | Forms cellulose carbamate via isocyanic acid intermediate; allows dissolution in aqueous NaOH. | vtt.fi |

| Isocyanate Reaction in Pyridine | Heterogeneous mixture heated until a homogeneous solution is obtained. | Effective for aromatic isocyanates; less successful for aliphatic isocyanates without a catalyst. | rsc.org |

| Isocyanate Reaction in DMA/DBTL | Dimethylacetamide (DMA) with dibutyltin dilaurate (DBTL) catalyst at elevated temperatures. | Successfully produces aliphatic cellulose carbamates, resulting in homogeneous solutions. | rsc.org |

| Supercritical CO₂ Assistance | Reaction of softwood pulp and urea at 150 °C and 3000 psi. | Shown to be an efficient and environmentally compatible method, yielding products with significant nitrogen content. | ncsu.edu |

| Transcarbamoylation in Ionic Liquid | Using methyl N-substituted carbamates in a superbase ionic liquid like [mTBNH][OAc]. | A sustainable protocol where the ionic liquid acts as both a green solvent and a promoter for the reaction. | nih.gov |

Q & A

Basic Question: What analytical methods are recommended for detecting ethyl carbamate in food and beverage matrices?

Answer:

Ethyl carbamate (EC) is quantified using gas chromatography–mass spectrometry (GC-MS) due to its sensitivity and specificity. Key steps include:

- Sample Preparation: Extraction with organic solvents (e.g., dichloromethane) and cleanup using solid-phase extraction (SPE) to remove interferents .

- Isotopic Labeling: Use of deuterated internal standards (e.g., d₅-ethyl carbamate) to correct for matrix effects and improve accuracy .

- Validation: Collaborative studies demonstrate satisfactory precision, with intra-day relative standard deviation (RSD) for EC as low as 6.72% and inter-day RSD of 8.76% in GC analyses (Table 5, ).

- Regulatory Compliance: AOAC International and European Commission methods are widely adopted for wine and spirits .

Basic Question: What are the primary formation pathways of ethyl carbamate in fermented products?

Answer:

EC forms via reactions between ethanol and nitrogenous precursors during fermentation and storage:

- Urea Pathway: Yeast metabolism of arginine produces urea, which reacts with ethanol under heat (e.g., distillation) .

- Citrulline and Cyanate: Stone fruit spirits (e.g., brandy) form EC from cyanate precursors in raw materials .

- Temperature Dependence: Reaction rates increase exponentially at elevated temperatures (>20°C), making thermal control critical .

Advanced Question: How can experimental designs mitigate ethyl carbamate formation in alcoholic beverages?

Answer:

Key strategies include:

- Enzymatic Reduction: Use of urease to hydrolyze urea in wine, affirmed as GRAS by the FDA (21 CFR 184.1924) .

- Microbial Selection: Employing yeast strains (e.g., Saccharomyces cerevisiae) with low urea production or high urea assimilation capacity .

- Precursor Monitoring: Quantifying arginine, citrulline, and cyanate in raw materials using HPLC or enzymatic assays .

- Process Optimization: Lowering distillation temperatures and avoiding prolonged storage at high pH .

Advanced Question: How can contradictions in ethyl carbamate’s genotoxicity data be resolved?

Answer:

Discrepancies between in vitro and in vivo genotoxicity arise from metabolic activation:

- In Vitro Limitations: EC shows weak clastogenicity in mammalian cells without exogenous metabolic activation (e.g., S9 mix) .

- In Vivo Activation: Hepatic CYP2E1 metabolizes EC to vinyl carbamate, a DNA-reactive epoxide that forms 1,N⁶-ethenoadenosine adducts in rodents .

- Species Differences: Newborn mice exhibit slower EC clearance due to underdeveloped microsomal esterases, highlighting age-dependent toxicity .

Advanced Question: What role does CYP2E1 play in ethyl carbamate metabolism and carcinogenesis?

Answer:

- Metabolic Activation: Human CYP2E1 oxidizes EC to vinyl carbamate and 2-hydroxyethyl carbamate, both mutagenic intermediates .

- DNA Adduct Formation: Vinyl carbamate epoxide binds to DNA, causing etheno-adducts linked to hepatocellular carcinoma in mice .

- Interspecies Relevance: Similar activation pathways in human liver microsomes suggest EC’s carcinogenic potential in humans .

Advanced Question: How is ethyl carbamate’s carcinogenicity evaluated across species?

Answer:

- Animal Evidence: EC induces lung, liver, and mammary tumors in rodents via oral or inhalation exposure (IARC Group 2A: probable human carcinogen) .

- Human Data: Insufficient epidemiological evidence, but mechanistic similarities (CYP2E1 activation) support precautionary risk management .

- Regulatory Limits: Canada sets maximum levels of 30–100 µg/kg in alcoholic beverages; U.S. and EU rely on industry mitigation .

Advanced Question: What methodologies elucidate ethyl carbamate’s DNA adduct formation?

Answer:

- In Vitro Models: Incubate EC with human liver microsomes and NADPH to detect vinyl carbamate epoxide via LC-MS/MS .

- Adduct Quantification: Use ³²P-postlabeling or immunoassays to measure 1,N⁶-ethenoadenosine in rodent tissues .

- Comparative Studies: Contrast adduct levels in CYP2E1-knockout vs. wild-type mice to validate metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.